Cas no 2580237-57-4 (4-(2-{(benzyloxy)carbonylamino}acetamido)-3-hydroxy-3-methylbutanoic acid)

4-(2-{(benzyloxy)carbonylamino}acetamido)-3-hydroxy-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-hydroxy-3-methylbutanoic acid
- EN300-27725559
- 2580237-57-4
- 4-(2-{(benzyloxy)carbonylamino}acetamido)-3-hydroxy-3-methylbutanoic acid
-
- インチ: 1S/C15H20N2O6/c1-15(22,7-13(19)20)10-17-12(18)8-16-14(21)23-9-11-5-3-2-4-6-11/h2-6,22H,7-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)
- InChIKey: LCHJPOACBZTUOT-UHFFFAOYSA-N
- ほほえんだ: OC(C)(CC(=O)O)CNC(CNC(=O)OCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 324.13213636g/mol
- どういたいしつりょう: 324.13213636g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 9
- 複雑さ: 422
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 125Ų
4-(2-{(benzyloxy)carbonylamino}acetamido)-3-hydroxy-3-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27725559-10g |
4-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-hydroxy-3-methylbutanoic acid |
2580237-57-4 | 10g |
$3622.0 | 2023-09-10 | ||
Enamine | EN300-27725559-0.25g |
4-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-hydroxy-3-methylbutanoic acid |
2580237-57-4 | 95.0% | 0.25g |
$774.0 | 2025-03-20 | |
Enamine | EN300-27725559-0.05g |
4-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-hydroxy-3-methylbutanoic acid |
2580237-57-4 | 95.0% | 0.05g |
$707.0 | 2025-03-20 | |
Enamine | EN300-27725559-0.1g |
4-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-hydroxy-3-methylbutanoic acid |
2580237-57-4 | 95.0% | 0.1g |
$741.0 | 2025-03-20 | |
Enamine | EN300-27725559-1.0g |
4-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-hydroxy-3-methylbutanoic acid |
2580237-57-4 | 95.0% | 1.0g |
$842.0 | 2025-03-20 | |
Enamine | EN300-27725559-2.5g |
4-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-hydroxy-3-methylbutanoic acid |
2580237-57-4 | 95.0% | 2.5g |
$1650.0 | 2025-03-20 | |
Enamine | EN300-27725559-5g |
4-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-hydroxy-3-methylbutanoic acid |
2580237-57-4 | 5g |
$2443.0 | 2023-09-10 | ||
Enamine | EN300-27725559-5.0g |
4-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-hydroxy-3-methylbutanoic acid |
2580237-57-4 | 95.0% | 5.0g |
$2443.0 | 2025-03-20 | |
Enamine | EN300-27725559-0.5g |
4-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-hydroxy-3-methylbutanoic acid |
2580237-57-4 | 95.0% | 0.5g |
$809.0 | 2025-03-20 | |
Enamine | EN300-27725559-10.0g |
4-(2-{[(benzyloxy)carbonyl]amino}acetamido)-3-hydroxy-3-methylbutanoic acid |
2580237-57-4 | 95.0% | 10.0g |
$3622.0 | 2025-03-20 |
4-(2-{(benzyloxy)carbonylamino}acetamido)-3-hydroxy-3-methylbutanoic acid 関連文献
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
4-(2-{(benzyloxy)carbonylamino}acetamido)-3-hydroxy-3-methylbutanoic acidに関する追加情報
Comprehensive Analysis of 4-(2-{(benzyloxy)carbonylamino}acetamido)-3-hydroxy-3-methylbutanoic acid (CAS No. 2580237-57-4)
The compound 4-(2-{(benzyloxy)carbonylamino}acetamido)-3-hydroxy-3-methylbutanoic acid (CAS No. 2580237-57-4) is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its intricate structure combines a benzyloxycarbonyl (Cbz) protecting group, an acetamido linker, and a hydroxy-methylbutanoic acid moiety, making it a versatile intermediate for peptide synthesis and drug development. Researchers are increasingly interested in this compound due to its role in modulating enzyme activity and its potential applications in targeted therapies.
In recent years, the demand for custom peptide synthesis and small molecule inhibitors has surged, driven by advancements in precision medicine and proteomics. The unique properties of CAS No. 2580237-57-4 align with these trends, as its hydrophilic and hydrophobic balance enhances bioavailability—a critical factor in drug design. Studies suggest that derivatives of this compound could play a role in addressing metabolic disorders or inflammatory pathways, topics frequently searched in academic and biotech circles.
From a synthetic chemistry perspective, the Cbz-protected amino acid segment in this molecule offers stability during solid-phase peptide synthesis (SPPS), a technique widely used in producing therapeutic peptides. This aligns with the growing interest in green chemistry and sustainable synthesis methods, as researchers seek efficient ways to reduce waste in multi-step reactions. The compound’s 3-hydroxy-3-methylbutanoic acid component also draws attention due to its structural similarity to HMG-CoA, a key intermediate in cholesterol biosynthesis.
Analytical challenges associated with 4-(2-{(benzyloxy)carbonylamino}acetamido)-3-hydroxy-3-methylbutanoic acid include its characterization via LC-MS and NMR spectroscopy, common techniques queried by chemists optimizing purification protocols. Its chiral center at the 3-position further necessitates enantioselective analysis, reflecting the broader industry focus on stereochemistry control in API manufacturing. These aspects make it a compelling case study for academic discussions on structure-activity relationships (SAR).
Beyond the lab, this compound’s potential intersects with trending topics like AI-driven drug discovery, where molecular descriptors of such multifunctional scaffolds are used to train predictive algorithms. Its carboxylic acid group and amide bonds also make it relevant to discussions about prodrug strategies—a hot topic in pharmaceutical forums. As patent databases show increased activity around similar structures, CAS No. 2580237-57-4 exemplifies the innovation at the intersection of medicinal chemistry and bioconjugation technologies.
In summary, 4-(2-{(benzyloxy)carbonylamino}acetamido)-3-hydroxy-3-methylbutanoic acid represents a nexus of synthetic utility and biological relevance. Its applications span from peptide therapeutics to chemical biology probes, addressing contemporary research questions about molecular recognition and target engagement. With proper handling and characterization, this compound could contribute to breakthroughs in personalized healthcare and next-generation biomaterials.
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